molecular formula C7H11ClN2O2S B1450499 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride CAS No. 1824063-86-6

3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride

Cat. No. B1450499
CAS RN: 1824063-86-6
M. Wt: 222.69 g/mol
InChI Key: ZAUGGPMYCHEIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S . It belongs to the class of molecules known as thiazolidine-2,4-diones (TZDs), which are five-membered heterocyclic rings containing sulfur and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position, along with two carbonyl functional groups at the 2 and 4 positions .

Scientific Research Applications

Synthesis and Biological Potential

The synthesis of thiazolidine derivatives, including 1,3-thiazolidin-4-ones, has been explored since the mid-nineteenth century. These compounds, including glitazones and rhodanines, hold significant pharmacological importance, found in various pharmaceuticals. Research highlights their potential in medicinal chemistry, with activities against different diseases. Advanced synthesis methodologies, including green chemistry approaches, have been developed to obtain these compounds, underscoring their relevance in drug discovery and environmental sustainability (Santos, Jones Junior, & Silva, 2018).

Pharmacological Significance

Thiazolidinediones, a category closely related to the compound of interest, have demonstrated a wide range of biological activities. They are recognized for their role in managing type 2 diabetes and metabolic syndrome, attributed to their action as PPARγ agonists. Beyond metabolic effects, these molecules exhibit anti-cancer effects, supported by clinical data from diabetes trials. Their mechanism of action involves selective inhibition of insulin-like growth factor-1 (IGF-1) receptor signaling, a pathway aberrantly regulated in various cancers (Mughal, Kumar, & Vikram, 2015).

Green Synthesis and Environmental Considerations

The environmental impact of chemical synthesis has prompted the development of green methodologies for producing thiazolidine derivatives. These efforts aim to reduce the ecological footprint of drug synthesis, emphasizing the importance of sustainable practices in pharmaceutical research (Santos, Jones Junior, & Silva, 2018).

Mechanism of Action

Target of Action

The primary target of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This receptor plays a crucial role in the regulation of glucose and lipid metabolism, making it a key target for antidiabetic drugs .

Mode of Action

This compound interacts with its target, PPAR-γ, by binding to it and activating the receptor . This activation leads to changes in the transcription of specific genes involved in glucose and lipid metabolism . The result is an improvement in insulin sensitivity and a decrease in blood glucose levels .

Biochemical Pathways

The activation of PPAR-γ by this compound affects several biochemical pathways. These include pathways involved in glucose metabolism, lipid metabolism, and the regulation of inflammatory responses . The downstream effects of these changes include improved insulin sensitivity, decreased blood glucose levels, and potentially beneficial effects on lipid profiles .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can impact their bioavailability and therapeutic effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene transcription that lead to improved insulin sensitivity and decreased blood glucose levels . These changes can have beneficial effects in the management of type 2 diabetes mellitus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. In general, factors such as pH, temperature, and the presence of other substances can affect the stability and activity of pharmaceutical compounds .

properties

IUPAC Name

3-(azetidin-3-ylmethyl)-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c10-6-4-12-7(11)9(6)3-5-1-8-2-5;/h5,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUGGPMYCHEIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C(=O)CSC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride
Reactant of Route 3
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride
Reactant of Route 4
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.